2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene
CAS No.:
Cat. No.: VC13692093
Molecular Formula: C10H10BrF3O3
Molecular Weight: 315.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrF3O3 |
|---|---|
| Molecular Weight | 315.08 g/mol |
| IUPAC Name | 2-bromo-1-(2-methoxyethoxy)-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C10H10BrF3O3/c1-15-4-5-16-9-3-2-7(6-8(9)11)17-10(12,13)14/h2-3,6H,4-5H2,1H3 |
| Standard InChI Key | FWKNWXNMZJOICP-UHFFFAOYSA-N |
| SMILES | COCCOC1=C(C=C(C=C1)OC(F)(F)F)Br |
| Canonical SMILES | COCCOC1=C(C=C(C=C1)OC(F)(F)F)Br |
Introduction
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene is an organic compound with a complex structure featuring a benzene ring substituted with a bromine atom, a 2-methoxyethoxy group, and a trifluoromethoxy group. This compound is of interest in organic chemistry due to its unique combination of functional groups, which impart distinct chemical and physical properties.
Synthesis Methods
The synthesis of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene typically involves multi-step reactions starting from simpler benzene derivatives. A common approach might include:
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Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom onto the benzene ring.
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Etherification: Introducing the 2-methoxyethoxy group through an etherification reaction.
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Trifluoromethoxylation: Incorporating the trifluoromethoxy group, possibly through a nucleophilic substitution reaction.
These steps require careful control of reaction conditions and the use of appropriate catalysts to achieve high yields and purity.
Chemical Reactions and Applications
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene can undergo various chemical reactions, including:
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Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.
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Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
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Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
These reactions make it a versatile intermediate in organic synthesis, potentially useful in the development of pharmaceuticals and specialty chemicals.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|
| 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene | C10H10BrF3O3 | Approximately 319.08 g/mol | Br, OCH2CH2OCH3, OCF3 |
| 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | C8H6BrF3O2 | 271.031 g/mol | Br, OCH3, OCF3 |
| 2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene | C10H10BrF3O2 | 299.08 g/mol | Br, OCH2CH2OCH3, CF3 |
This comparison highlights the structural differences and potential variations in chemical properties among these compounds.
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